Cas no 90764-90-2 (3-methyl-1H-indazol-5-amine)

3-Methyl-1H-indazol-5-amine is a heterocyclic organic compound featuring an indazole core substituted with a methyl group at the 3-position and an amino group at the 5-position. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of bioactive molecules. Its rigid aromatic scaffold enhances binding affinity in medicinal chemistry, particularly for kinase inhibitors and receptor modulators. The amino group allows for further functionalization, enabling derivatization into targeted compounds. High purity and stability under standard conditions make it suitable for research and industrial use. Its well-defined synthetic pathways ensure consistent quality for advanced chemical development.
3-methyl-1H-indazol-5-amine structure
3-methyl-1H-indazol-5-amine structure
Product name:3-methyl-1H-indazol-5-amine
CAS No:90764-90-2
MF:C8H9N3
Molecular Weight:147.177160978317
MDL:MFCD08272110
CID:61443
PubChem ID:11298049

3-methyl-1H-indazol-5-amine 化学的及び物理的性質

名前と識別子

    • 5-Amino-3-methyl-1H-indazole
    • 3-methyl-1H-indazol-5-amine
    • 3-methyl-2H-indazol-5-amine
    • 5-Amino-3-methylindazole
    • 1H-Indazole, 5-amino-3-methyl- (6CI, 7CI)
    • 3-Methyl-1H-indazol-5-amine (ACI)
    • (3-Methyl-1H-indazol-5-yl)amine
    • PB32584
    • 1H-INDAZOL-5-AMINE, 3-METHYL-
    • 5-amino-3-methyl indazole
    • AKOS006238567
    • 3-Methyl-1H-indazol-5-amine, AldrichCPR
    • AC-27139
    • 3-Methyl-1H-indazol-5-ylamine
    • 90764-90-2
    • SCHEMBL266855
    • J-512815
    • DB-032290
    • CS-W009222
    • SY096908
    • Z825783034
    • MFCD08272110
    • EN300-55150
    • DTXSID90461525
    • GS-3913
    • MDL: MFCD08272110
    • インチ: 1S/C8H9N3/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,9H2,1H3,(H,10,11)
    • InChIKey: HQMYDRGGBUKAKP-UHFFFAOYSA-N
    • SMILES: N1=C(C)C2C(=CC=C(C=2)N)N1

計算された属性

  • 精确分子量: 147.08000
  • 同位素质量: 147.079647300g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 148
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.7Ų
  • XLogP3: 1.3

じっけんとくせい

  • 密度みつど: 1.295
  • Boiling Point: 209.7°C at 760 mmHg
  • フラッシュポイント: 102.7°C
  • Refractive Index: 1.736
  • PSA: 54.70000
  • LogP: 2.03470

3-methyl-1H-indazol-5-amine Security Information

  • Signal Word:Warning
  • 危害声明: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • 危険カテゴリコード: 22
  • 危険物標識: Xn
  • HazardClass:IRRITANT
  • 储存条件:Keep in dark place,Inert atmosphere,Room temperature

3-methyl-1H-indazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D495125-10G
3-methyl-1H-indazol-5-amine
90764-90-2 97%
10g
$210 2024-05-23
eNovation Chemicals LLC
K04757-5g
3-methyl-1H-indazol-5-amine
90764-90-2 >95%
5g
$790 2024-05-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M50450-5g
5-Amino-3-methylindazole
90764-90-2 97%
5g
¥430.0 2024-07-19
Chemenu
CM109004-25g
3-methyl-1H-indazol-5-amine
90764-90-2 97%
25g
$506 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IK685-200mg
3-methyl-1H-indazol-5-amine
90764-90-2 97%
200mg
140.0CNY 2021-08-04
Ambeed
A109490-1g
5-Amino-3-methyl-1H-indazole
90764-90-2 97%
1g
$16.0 2025-02-26
TRC
M321368-50mg
3-Methyl-1H-indazol-5-amine
90764-90-2
50mg
$ 65.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
057800-500mg
3-methyl-1H-indazol-5-amine
90764-90-2 95+%
500mg
3673.0CNY 2021-08-04
TRC
M321368-100mg
3-Methyl-1H-indazol-5-amine
90764-90-2
100mg
$ 80.00 2022-06-04
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB06755-50g
3-methyl-1H-indazol-5-amine
90764-90-2 95%
50g
$1010 2023-09-07

3-methyl-1H-indazol-5-amine 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, heated
1.2 Reagents: Water ;  cooled
Reference
Synthesis and study of 3-methyl-N-[arylmethylene]-1H-indazol-5-amines from 2-hydroxy-4-amino acetophenone and their anti-microbial activity
Sujatha, K.; Rao, Jyoti N.; Khader, A. M. A.; Kalluraya, Balakrishna, International Research Journal of Pharmacy, 2020, 11(8), 16-22

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Structure-based design, synthesis, and antimicrobial activity of indazole-derived SAH/MTA nucleosidase inhibitors
Li, Xiaoming; Chu, Sam; Feher, Victoria A.; Khalili, Mitra; Nie, Zhe; et al, Journal of Medicinal Chemistry, 2003, 46(26), 5663-5673

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Reagents: Tin dichloride dihydrate ;  1 h, 0 °C
Reference
Design and synthesis of Rho kinase inhibitors (I)
Takami, Atsuya; Iwakubo, Masayuki; Okada, Yuji; Kawata, Takehisa; Odai, Hideharu; et al, Bioorganic & Medicinal Chemistry, 2004, 12(9), 2115-2137

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Tin dichloride dihydrate Solvents: Water ;  0 °C; 5 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Design and synthesis of Rho kinase inhibitors (II)
Iwakubo, Masayuki; Takami, Atsuya; Okada, Yuji; Kawata, Takehisa; Tagami, Yoshimichi; et al, Bioorganic & Medicinal Chemistry, 2007, 15(1), 350-364

3-methyl-1H-indazol-5-amine Raw materials

3-methyl-1H-indazol-5-amine Preparation Products

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